(3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one
Description
The compound "(3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one" (hereafter referred to as Compound A) is a fluorinated enone derivative characterized by a trifluoromethyl-substituted phenylamino group at the para position and a trifluorobutenone backbone. Its molecular formula is C₁₁H₇F₆NO (molecular weight: 283.171), with an E-configuration at the double bond, critical for its spatial arrangement and reactivity .
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6NO/c12-10(13,14)7-1-3-8(4-2-7)18-6-5-9(19)11(15,16)17/h1-6,18H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAADWVYOBUOUJB-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)N/C=C/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one typically involves the reaction of 4-(trifluoromethyl)aniline with a suitable fluorinated ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives similar to (3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one have shown significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) of these compounds ranged from 0.070 to 35.8 µM, demonstrating their potential as antibacterial agents . -
Drug Development :
The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs. In a review of FDA-approved drugs containing trifluoromethyl groups, it was highlighted that such modifications can improve drug efficacy and bioavailability . This suggests that this compound could be a valuable scaffold for developing new therapeutic agents. -
Anti-cancer Properties :
Some derivatives of this compound have been investigated for their potential anti-cancer activities. The structural modifications involving trifluoromethyl groups have been associated with improved selectivity and potency against cancer cell lines, indicating a promising avenue for further research .
Materials Science Applications
-
Fluorinated Polymers :
The incorporation of trifluoromethyl groups into polymer matrices can significantly alter their physical and chemical properties, enhancing thermal stability and chemical resistance. Research into fluorinated polymers has shown that they can be utilized in coatings and advanced materials due to their unique surface properties . -
Organic Electronics :
Compounds like this compound are being explored for use in organic electronic devices. The electronic properties imparted by the trifluoromethyl groups can improve charge transport characteristics in organic semiconductors .
Case Studies
Mechanism of Action
The mechanism of action of (3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Compound B : (E)-4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one (CAS 115665-92-4)
- Structure: Lacks the amino group in Compound A.
- Synthesis : Prepared via Claisen-Schmidt condensation of 4-(trifluoromethyl)benzaldehyde and acetone under microwave-assisted basic conditions (77% yield as yellow oil) .
- Key Differences: Reactivity: Absence of the amino group reduces hydrogen-bonding capacity and nucleophilic sites. Applications: Primarily used as a precursor in fluorinated polymer synthesis .
Compound C : (E)-4-(3-(Trifluoromethyl)phenyl)but-3-en-2-one (CAS 84175-48-4)
- Structure : Trifluoromethyl group at the meta position on the phenyl ring.
- Impact of Substituent Position :
Functional Group Modifications
Compound D : (E)-1,1,1-Trifluoro-4-(4-((trifluoromethyl)thio)phenyl)but-3-en-2-one
- Structure: Replaces the amino group in Compound A with a trifluoromethylthio (-SCF₃) group.
- Properties :
Compound E : (S,E)-4-(2-Bromostyryl)-4-(trifluoromethyl)oxetan-2-one
- Structure: Bromostyryl and oxetanone groups instead of phenylamino and enone.
- Applications : Demonstrates 86% yield in synthesis, highlighting the role of halogen substituents in cross-coupling reactions .
Compound F : 1-(3-Cyano-substituted [b]thiophen-2-yl)-3-(4-(trifluoromethyl)phenyl)thiourea Derivatives
- Activity : Exhibits antimicrobial potency (e.g., compound 6a vs. ampicillin against Bacillus spp.) and anti-inflammatory effects surpassing standard drugs .
- Key Insight: The thiourea moiety and trifluoromethylphenyl group synergize for bioactivity, suggesting Compound A’s amino group could similarly enhance target binding .
Physicochemical and Spectroscopic Properties
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Molecular Weight | 283.171 | 242.19 | 242.19 |
| Functional Groups | -NH-, -CF₃ (para) | None (para -CF₃) | None (meta -CF₃) |
| 19F NMR (δ) | ~-70 to -80 (CF₃) | -77.6 (CF₃) | -77.6 (CF₃) |
| Yield | Not reported | 77% | Similar to B |
| Applications | Drug discovery | Polymer precursors | Electronic materials |
Key Research Findings
Electronic Effects : Para-substituted trifluoromethyl groups (Compound A) maximize conjugation and stability compared to meta (Compound C) .
Bioactivity: Amino groups (as in Compound A) enhance hydrogen-bonding interactions, critical for enzymatic inhibition or receptor binding .
Stereochemistry : The E-configuration in Compound A ensures optimal spatial alignment for reactivity, contrasting with Z-isomers that form supramolecular chains via hydrogen bonds (e.g., ) .
Biological Activity
(3E)-1,1,1-Trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one, with the CAS number 1164537-19-2, is a fluorinated compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial and anticancer activities, supported by relevant data and case studies.
- Molecular Formula : C12H9F6N0
- Molecular Weight : 297.2 g/mol
- Boiling Point : Predicted at 249.0 ± 40.0 °C
- Density : 1.380 ± 0.06 g/cm³
- pKa : -2.61 ± 0.70
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. The compound has been evaluated for its activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.070 - 8.95 µM |
| Enterococcus faecalis | 4.66 - 35.8 µM |
| Mycobacterium tuberculosis | 18.7 µM |
| Mycobacterium smegmatis | 35.8 µM |
These findings suggest that the compound exhibits broad-spectrum antimicrobial activity comparable to established antibiotics like ampicillin and isoniazid .
Anticancer Activity
The compound's anticancer properties have also been investigated, particularly against human leukemia and breast carcinoma cell lines. The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| THP-1 (human monocytic leukemia) | 1.4 - >10 |
| K562 (chronic myeloid leukemia) | 3 - 6 |
| MCF-7 (breast carcinoma) | 3 - 6 |
The results indicate that the compound has significant antiproliferative effects, with increasing lipophilicity correlating with enhanced activity .
The biological activity of this compound is attributed to its ability to disrupt cellular processes in both microbial and cancer cells. Mechanistic studies suggest that:
- The compound inhibits DNA replication without affecting protein expression.
- It can induce apoptosis and autophagy in cancer cells.
- It modulates cell attachment and FAK signaling pathways, which are crucial for cell survival and proliferation .
Case Studies
A notable study published in MDPI examined various derivatives of trifluoromethyl compounds, including the one in focus, revealing that modifications in their structure significantly influenced their biological activity. Compounds with bulky lipophilic chains demonstrated enhanced antibacterial and anticancer properties compared to their benzylated counterparts .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one, and what are the critical parameters affecting yield and purity?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation , analogous to methods for similar enaminones (e.g., (E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one) . Key parameters include:
- Solvent selection : Ethanol or acetone as polar aprotic solvents.
- Base concentration : Controlled NaOH or KOH stoichiometry to avoid over- or under-reaction.
- Reaction time : Microwave-assisted synthesis reduces time and improves yield (e.g., 77% yield under microwave irradiation) .
- Purification : Recrystallization or column chromatography to isolate the E-isomer.
- Thermal stability : Avoid heating above 120°C to prevent degradation .
Q. How is the E-geometry of the α,β-unsaturated ketone moiety confirmed experimentally?
- Methodological Answer :
- NMR spectroscopy : Coupling constants () between vinyl protons (≈12–16 Hz) confirm the trans (E) configuration .
- IR spectroscopy : Carbonyl stretching vibrations (~1650–1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹) validate the enaminone structure .
- X-ray crystallography : Definitive proof of geometry via single-crystal analysis, refined using programs like SHELXL .
Advanced Research Questions
Q. What strategies mitigate thermal degradation during synthesis and handling of this compound?
- Methodological Answer :
- Low-temperature synthesis : Microwave irradiation reduces thermal stress, enhancing yield while minimizing decomposition .
- Inert atmosphere : Use nitrogen/argon to prevent oxidative degradation.
- Stabilizers : Additives like radical scavengers (e.g., BHT) or co-solvents (e.g., DMF) suppress side reactions.
- Thermal analysis : TGA/DSC monitors degradation thresholds (e.g., stability <120°C) .
Q. How can computational modeling predict the reactivity of this trifluoromethyl-substituted enaminone?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the trifluoromethyl group withdraws electrons, polarizing the enaminone system .
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to guide drug design.
- Reactivity indices : Fukui functions identify sites prone to nucleophilic attack (e.g., β-carbon of the enone) .
Q. How are contradictions in spectroscopic data resolved for derivatives of this compound?
- Methodological Answer :
- 2D NMR techniques : NOESY (nuclear Overhauser effect) confirms spatial proximity of protons, distinguishing isomers (e.g., E vs Z).
- High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., distinguishing [M+H]⁺ from adducts) .
- X-ray diffraction : Resolves structural ambiguities (e.g., crystallographic R-factor <5% ensures accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
